REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O.CO>CCOC(C)=O.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[CH:4][C:3]=1[NH2:12]
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Name
|
|
Quantity
|
3.78 g
|
Type
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reactant
|
Smiles
|
CC1=C(C=CC(=C1)OCCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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378 mg
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Upon completion, the mixture was filtered over a bed of Celite
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (100 mL)
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Type
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WASH
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Details
|
washed with NaHCO3 (100 mL×3)
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
to provide a crude brown oil which
|
Type
|
CUSTOM
|
Details
|
was further purified by chromatography (20% to 50% EtOAc/hexanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC(=C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |